5-Methylnonanoic acid

CAS No.:

Cat. No.: VC13800939

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O2 |

|---|---|

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | 5-methylnonanoic acid |

| Standard InChI | InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |

| Standard InChI Key | HEJCHODYKPKXSF-UHFFFAOYSA-N |

| SMILES | CCCCC(C)CCCC(=O)O |

| Canonical SMILES | CCCCC(C)CCCC(=O)O |

Introduction

Chemical Identity and Nomenclature

IUPAC Classification

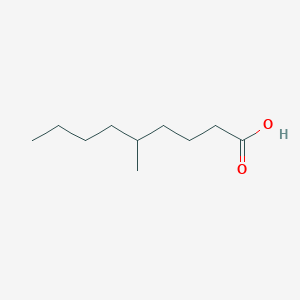

The systematic name 5-methylnonanoic acid derives from its linear nonanoic acid backbone (CH₃(CH₂)₇COOH) modified by a methyl group (-CH₃) at the fifth carbon. This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, prioritizing the longest carbon chain and assigning the lowest possible locant to the substituent .

Molecular Formula and Synonyms

The compound’s molecular formula, C₁₀H₂₀O₂, reflects its decanoic acid derivative with a methyl branch. Alternative names and registry identifiers include:

| Synonym | Registry Number | Source |

|---|---|---|

| 5-Methylnonanoic acid | 116530-39-3 | PubChem |

| SCHEMBL4166322 | N/A | PubChem |

| AKOS006276024 | N/A | PubChem |

| G70717 | N/A | PubChem |

These aliases arise from proprietary databases and chemical vendor catalogs, underscoring its utility in commercial contexts .

Structural Characteristics

Molecular Geometry

The compound’s 2D structure, represented by the SMILES string CCCCC(C)CCCC(=O)O, reveals a carboxyl group (-COOH) at the terminal end and a methyl branch at the fifth carbon. The InChIKey HEJCHODYKPKXSF-UHFFFAOYSA-N encodes its stereochemical uniqueness, confirming the absence of chiral centers or geometric isomerism .

3D Conformation

Computational models predict a bent conformation due to steric interactions between the methyl group and adjacent carbons. The rotatable bond count of 7 enables flexibility, favoring interactions with hydrophobic substrates in enzymatic or synthetic environments .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.26 g/mol | PubChem |

| Rotatable Bonds | 7 | PubChem |

| Hydrogen Bond Donors | 1 (COOH group) | PubChem |

| Hydrogen Bond Acceptors | 2 (COOH group) | PubChem |

Physical and Chemical Properties

Hydrophobicity and Solubility

With an XLogP3 value of 3.6, 5-methylnonanoic acid demonstrates significant hydrophobicity, aligning with its classification as a medium-chain fatty acid . This property suggests limited aqueous solubility (estimated <1 mg/mL) and preferential partitioning into lipid membranes or organic solvents like hexane or ethyl acetate.

Acidity and Reactivity

The carboxyl group confers weak acidity, with a predicted pKa of approximately 5.0. This enables deprotonation under basic conditions, forming carboxylate salts (e.g., sodium 5-methylnonanoate), which enhance water solubility for biochemical assays .

Table 2: Physicochemical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| XLogP3 | 3.6 | Computed (PubChem) | |

| Exact Mass | 172.146329876 Da | Mass spectrometry | |

| Topological Polar SA | 37.3 Ų | Computational modeling |

Synthesis and Industrial Applications

Synthetic Pathways

While explicit literature on 5-methylnonanoic acid synthesis is sparse, analogous branched-chain fatty acids are typically produced via:

-

Koch-Haaf Reaction: Carboxylation of branched alkenes using carbon monoxide and acid catalysts.

-

Biological Pathways: Microbial fermentation using E. coli or Yarrowia lipolytica engineered to produce methyl-branched fatty acids .

Biological and Environmental Considerations

Ecotoxicology

No ecotoxicity data exists for this specific compound. General precautions for carboxylic acids apply: avoid release into waterways due to potential pH disruption and microbial toxicity.

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods for stereoselective synthesis.

-

Biological Screening: Assess antimicrobial or anticancer activity in vitro.

-

Environmental Impact Studies: Evaluate biodegradation pathways in soil and aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume